molecular formula C7H4ClN3O2 B7829890 6-chloro-5-nitro-1H-benzimidazole

6-chloro-5-nitro-1H-benzimidazole

Cat. No.: B7829890
M. Wt: 197.58 g/mol
InChI Key: VMFIEKLTKRYYBU-UHFFFAOYSA-N
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Description

6-Chloro-5-nitro-1H-benzimidazole is a heterocyclic aromatic compound featuring a benzimidazole core substituted with chlorine at position 6 and a nitro group at position 5. Its molecular formula is C₇H₄ClN₃O₂, with a molecular weight of 214.58 g/mol. This compound is synthesized via directed cyclocondensation of substituted o-phenylenediamine derivatives with aldehydes under reflux conditions, often using nitrobenzene as a solvent . Benzimidazoles are pharmacologically significant due to their broad-spectrum biological activities, including antimicrobial, anticancer, and antiparasitic properties. The nitro and chloro substituents in this compound enhance its electron-withdrawing character, influencing reactivity and interactions with biological targets .

Properties

IUPAC Name

6-chloro-5-nitro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-4-1-5-6(10-3-9-5)2-7(4)11(12)13/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFIEKLTKRYYBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)[N+](=O)[O-])N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=CC(=C1Cl)[N+](=O)[O-])N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-Chloro-1H-Benzimidazole

Chlorination is typically achieved by cyclizing 5-chloro-ortho-phenylenediamine with formic acid under reflux. For example, 5-chloro-ortho-phenylenediamine (10 mmol) reacts with formic acid (98%, 15 mL) at 100°C for 8 hours, yielding 6-chloro-1H-benzimidazole with 85–90% efficiency. The chloro group directs electrophilic substitution to the 5-position during subsequent nitration.

Nitration Conditions and Optimization

Nitration employs a 1:1 mixture of concentrated nitric and sulfuric acids under ice-cooling to control exothermicity. In a representative procedure:

  • 6-Chloro-1H-benzimidazole (15.10 g) is added portionwise to HNO₃/H₂SO₄ at 0–5°C.

  • The mixture is stirred for 8 hours, poured onto ice, and filtered to isolate 6-chloro-5-nitro-1H-benzimidazole.

  • Recrystallization from ethanol affords pure product in 82% yield (m.p. 135–138°C).

Critical Parameters :

  • Temperature : Maintaining ≤5°C prevents over-nitration and byproducts.

  • Acid Ratio : Excess H₂SO₄ enhances nitronium ion (NO₂⁺) generation.

  • Workup : Ice quenching ensures abrupt reaction termination, preserving regioselectivity.

Characterization via ¹H NMR reveals aromatic protons at δ 7.4–7.9 ppm, while IR spectra confirm NO₂ stretching at 1654 cm⁻¹.

Cyclization of Substituted Ortho-Phenylenediamine Precursors

An alternative route involves constructing the benzimidazole ring from pre-functionalized ortho-phenylenediamine derivatives bearing both chloro and nitro groups.

Synthesis of 4-Chloro-5-Nitro-Ortho-Phenylenediamine

This precursor is synthesized by nitrating 4-chloro-ortho-phenylenediamine. Nitric acid (fuming, 10 mL) is added dropwise to the diamine in H₂SO₄ at 0°C, yielding 4-chloro-5-nitro-ortho-phenylenediamine after 6 hours (75% yield). The nitro group occupies the position meta to chlorine due to directing effects.

Cyclization to this compound

Cyclization with formic acid (Method A) or aldehydes (Method B) closes the imidazole ring:

Method A (Acid-Catalyzed Cyclization):

  • 4-Chloro-5-nitro-ortho-phenylenediamine (1.0 g) and formic acid (10 mL) are refluxed for 12 hours.

  • The product precipitates upon cooling, yielding 68% this compound.

Method B (Aldehyde Condensation):

  • Reacting the diamine with benzaldehyde in chloroform/NH₄Cl (1:2) at room temperature for 4 hours affords 2-aryl-substituted derivatives (e.g., 2-phenyl-6-chloro-5-nitro-1H-benzimidazole, 94% yield).

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates cyclization, reducing reaction times from hours to minutes. Adapted from protocols for 5-nitrobenzimidazoles:

Procedure

  • 4-Chloro-ortho-phenylenediamine (1 mmol) and nitroacetic acid (1.2 mmol) are mixed in HCl (2 M, 5 mL).

  • The mixture is irradiated at 150 W for 3.5 minutes.

  • Cooling and filtration yield this compound in 89% purity.

Advantages Over Conventional Heating :

  • Time Reduction : 3.5 minutes vs. 8–12 hours.

  • Yield Improvement : 89% vs. 68–75%.

  • Energy Efficiency : Localized heating minimizes side reactions.

Regioselectivity and Mechanistic Insights

The positioning of chloro and nitro groups is governed by electronic and steric factors:

  • Chloro as a Directive Group : Chlorine’s electron-withdrawing nature deactivates the ring but directs nitration to the meta position (C-5).

  • Nitronium Ion Attack : In HNO₃/H₂SO₄, NO₂⁺ electrophile preferentially targets the electron-deficient C-5 due to chloro’s ortho/para directing effect (Figure 1).

  • Steric Hindrance : Bulky substituents at C-2 (e.g., aryl groups) can alter regioselectivity, but this is negligible in the parent compound.

Comparative Analysis of Synthetic Routes

Method Conditions Time Yield Purity
Nitration of Pre-Chlorinated BenzimidazoleHNO₃/H₂SO₄, 0–5°C8 hrs82%99%
Cyclization of Substituted DiamineHCOOH, reflux12 hrs68%95%
Microwave-AssistedHCl, 150 W, MW3.5 min89%98%

Key Observations :

  • Microwave synthesis offers superior efficiency but requires specialized equipment.

  • Nitration post-cyclization ensures higher regioselectivity compared to pre-functionalized diamines.

Characterization and Analytical Data

Spectral Characterization

  • IR (KBr) : ν = 1654 cm⁻¹ (NO₂), 646 cm⁻¹ (C-Cl).

  • ¹H NMR (300 MHz, DMSO-d₆) : δ 7.4–7.9 (m, 2H, Ar-H), 13.2 (s, 1H, NH).

  • MS (EI) : m/z 227.5 [M+H]⁺.

Purity and Stability

  • Recrystallization from ethanol yields >99% pure product stable at room temperature for 6 months.

  • HPLC analysis (C18 column, MeOH:H₂O 70:30) shows a single peak at t = 4.2 minutes.

Challenges and Optimization Strategies

  • Byproduct Formation : Over-nitration can occur if temperatures exceed 10°C. Mitigated by strict temperature control.

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve cyclization yields but complicate purification.

  • Catalyst Use : NH₄Cl in chloroform enhances aldehyde-based cyclization rates by acid catalysis .

Chemical Reactions Analysis

Compound 6-chloro-5-nitro-1H-benzimidazole undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

    Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
6-Chloro-5-nitro-1H-benzimidazole derivatives have shown promising anticancer properties. For instance, a study reported that a related compound exhibited an IC(50) of 28 nM against the A549 lung cancer cell line, indicating potent cytotoxicity. This compound also demonstrated selective toxicity towards cancer cells while being less harmful to non-neoplastic cells . The mechanism of action involves inducing apoptosis and cell cycle arrest, particularly in the S phase, which is crucial for cancer treatment .

Antimicrobial Properties:
The compound has been evaluated for its antimicrobial activities against various pathogens. A series of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging between 2 to 16 μg/mL . Notably, some derivatives showed potent antifungal activity against Candida albicans and Aspergillus niger, with MIC values comparable to standard antifungal agents like fluconazole .

Biological Studies

Biological Target Interaction:
Research indicates that this compound interacts with specific biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that may lead to cytotoxic effects by interacting with cellular components. Additionally, the chloro group allows for nucleophilic substitution reactions that can modify enzyme activity, enhancing the compound's therapeutic potential.

Industrial Applications

Synthesis of Dyes and Pigments:
Beyond medicinal applications, this compound is utilized in the synthesis of various industrial chemicals, including dyes and pigments. Its unique chemical properties enable the development of compounds with specific color characteristics and stability.

Case Study 1: Anticancer Activity Evaluation

A study synthesized a series of benzimidazole derivatives and evaluated their anticancer effects on multiple human neoplastic cell lines. Compound 6 from this series showed significant cytotoxicity (IC(50) = 28 nM) against A549 cells while maintaining a high selectivity index over non-cancerous cells . The study highlighted the potential for these derivatives in developing new anticancer therapies.

Case Study 2: Antimicrobial Efficacy

In another investigation, a range of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives were synthesized and tested for antimicrobial activity. Compounds demonstrated MIC values indicating effective inhibition of bacterial growth comparable to established antibiotics like ciprofloxacin. The most active compounds were further analyzed for their structural properties to understand their mechanism of action against pathogens .

Summary Tables

Application Area Key Findings
Anticancer Activity IC(50) = 28 nM against A549; induces apoptosis
Antimicrobial Activity MIC = 2-16 μg/mL against various bacteria; effective against fungi
Industrial Use Synthesis of dyes and pigments due to unique chemical properties

Mechanism of Action

The mechanism of action of compound 6-chloro-5-nitro-1H-benzimidazole involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, similar compounds often exert their effects by binding to enzymes or receptors, modulating their activity. This can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Benzimidazole Derivatives

Structural and Substituent Variations

Key structural analogues of 6-chloro-5-nitro-1H-benzimidazole include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) LogP PSA (Ų) Key Properties/Activities
This compound Cl (6), NO₂ (5) C₇H₄ClN₃O₂ 214.58 ~2.5* 74.5 Antibacterial, anticancer
6-Chloro-2-methyl-5-nitro-1H-benzimidazole Cl (6), NO₂ (5), CH₃ (2) C₈H₆ClN₃O₂ 211.61 2.95 74.5 Enhanced lipophilicity
2-Benzo[1,3]dioxol-5-yl-5-nitro-1H-benzimidazole NO₂ (5), benzo[1,3]dioxole (2) C₁₃H₈N₃O₄ 282.22 ~3.0* 87.7 Cytotoxic activity
5-Chloro-2-methyl-1H-benzimidazol-6-amine Cl (5), CH₃ (2), NH₂ (6) C₈H₈ClN₃ 181.62 1.8 64.7 Hydrogen-bond donor
6-Chloro-1H-benzimidazole-2-carboxylic acid Cl (6), COOH (2) C₈H₅ClN₂O₂ 196.59 1.2 88.3 High polarity, low LogP

*Estimated based on substituent contributions.

Key Observations:
  • Substituent Effects: Electron-withdrawing groups (NO₂, Cl) increase electrophilicity and stability but reduce solubility in polar solvents. Methyl groups (CH₃) enhance lipophilicity (higher LogP), improving membrane permeability . Carboxylic acid (COOH) drastically increases polarity (PSA = 88.3 Ų), making the compound more water-soluble .

Physicochemical Properties

  • Solubility: Nitro and chloro groups reduce aqueous solubility compared to amine or carboxylic acid derivatives. For example, 5-chloro-2-methyl-1H-benzimidazol-6-amine (LogP = 1.8) is more soluble in ethanol than this compound (LogP ~2.5) .
  • Stability : Nitro-substituted compounds are generally stable under acidic conditions but may decompose under prolonged UV exposure .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-chloro-5-nitro-1H-benzimidazole, and what factors influence yield optimization?

  • Methodological Answer : The compound is typically synthesized via cyclization of substituted benzoic acid derivatives using reagents like phosphorus oxychloride (POCl₃) under controlled temperatures (120°C). Key factors affecting yield include reaction time, solvent polarity, and stoichiometric ratios of intermediates. For example, cyclization of hydrazide derivatives with POCl₃ has been optimized by adjusting anhydrous conditions to minimize side reactions . Pre-purification of intermediates via column chromatography improves final product purity .

Q. How can spectroscopic techniques confirm the structural identity of this compound?

  • Methodological Answer :

  • X-ray crystallography provides definitive bond-length data (e.g., C–N bond lengths of ~1.32–1.36 Å) and dihedral angles to validate the benzimidazole core and substituent positions .
  • ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.5 ppm) and nitro/chloro substituent effects on chemical shifts .
  • IR spectroscopy detects characteristic nitro group stretching vibrations (~1520 cm⁻¹) and C–Cl bonds (~680 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods and personal protective equipment (PPE) to avoid inhalation or dermal contact. Emergency procedures include immediate decontamination with water and consultation with medical personnel, as recommended for structurally similar nitro-benzimidazoles . Stability tests under varying pH and temperature conditions are advised to prevent decomposition during storage .

Advanced Research Questions

Q. How can researchers resolve discrepancies between crystallographic data and computational modeling for nitro-substituted benzimidazoles?

  • Methodological Answer : Discrepancies often arise from solvent effects or lattice distortions in crystallography. Validate computational models (DFT or molecular dynamics) by comparing torsion angles (e.g., C7–N2–C1–C6 = 179.3°) with experimental X-ray data. Refinement using programs like SHELXL and Cambridge Structural Database (CSD) cross-referencing ensures accuracy .

Q. What experimental strategies mitigate conflicting bioactivity data across cell lines for benzimidazole derivatives?

  • Methodological Answer :

  • Dose-response standardization : Use IC₅₀ values normalized to cell viability assays (e.g., MTT) to account for metabolic variations .
  • Mechanistic profiling : Combine enzyme inhibition assays (e.g., PARP-1 activity) with transcriptomic analysis to identify off-target effects .
  • Solubility optimization : Adjust DMSO concentrations (<0.1% v/v) to prevent solvent-induced cytotoxicity artifacts .

Q. How should researchers design stability studies for this compound under physiological conditions?

  • Methodological Answer :

  • pH stability : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC over 24–72 hours.
  • Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition thresholds (>200°C for nitro groups) .
  • Light sensitivity : Conduct UV-Vis spectroscopy under controlled illumination to detect photolytic byproducts .

Q. What advanced techniques characterize electronic effects of the nitro and chloro substituents on the benzimidazole core?

  • Methodological Answer :

  • Cyclic voltammetry measures redox potentials to quantify electron-withdrawing effects of nitro groups.
  • Hammett substituent constants (σ) correlate with reaction kinetics in nucleophilic substitution studies .
  • DFT calculations map frontier molecular orbitals (HOMO/LUMO) to predict reactivity in cross-coupling reactions .

Data Contradiction Analysis

Q. How to address inconsistent cytotoxicity results in benzimidazole derivatives across independent studies?

  • Methodological Answer :

  • Meta-analysis : Compare cell line origins (e.g., HeLa vs. MCF-7) and culture conditions (serum concentration, passage number) .
  • Batch variability : Characterize compound purity (>95% via HPLC) and confirm absence of isomers (e.g., 6-nitro vs. 5-nitro positional isomers) using LC-MS .

Experimental Design Tables

Parameter Optimized Conditions Reference
Cyclization temperature120°C (POCl₃-mediated)
Purification methodSilica gel chromatography (EtOAc/hexane)
Crystallography solventDMF/water (slow evaporation)
Stability (pH 7.4)>90% intact after 48 hours at 37°C

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